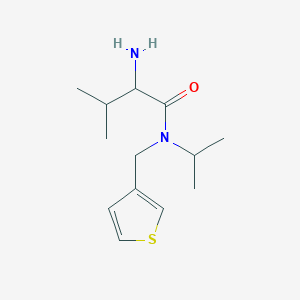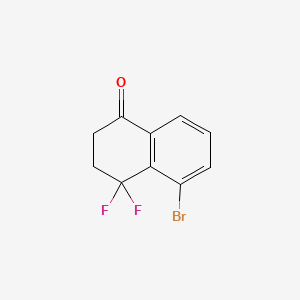
5-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with a suitable naphthalene derivative.
Bromination: Introduction of the bromine atom can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclization: The final step involves cyclization to form the dihydronaphthalenone structure.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, optimized reaction conditions, and cost-effective reagents.
化学反应分析
Types of Reactions
5-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization and Rearrangement: The compound can undergo cyclization or rearrangement reactions to form new ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthalenones, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be used in the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
5-Bromo-4,4-difluoro-2,3-dihydronaphthalen-1(2H)-one: Similar structure but different substitution pattern.
5-Chloro-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one: Chlorine instead of bromine.
5-Bromo-4,4-difluoro-3,4-dihydroquinolin-1(2H)-one: Different ring system (quinoline instead of naphthalene).
Uniqueness
The unique combination of bromine and fluorine atoms in 5-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one may confer specific chemical properties, such as increased reactivity or stability, making it valuable for certain applications.
属性
分子式 |
C10H7BrF2O |
|---|---|
分子量 |
261.06 g/mol |
IUPAC 名称 |
5-bromo-4,4-difluoro-2,3-dihydronaphthalen-1-one |
InChI |
InChI=1S/C10H7BrF2O/c11-7-3-1-2-6-8(14)4-5-10(12,13)9(6)7/h1-3H,4-5H2 |
InChI 键 |
AKXFILHAIGGMEE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=C(C1=O)C=CC=C2Br)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-1-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B14774974.png)
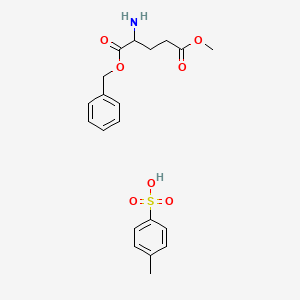
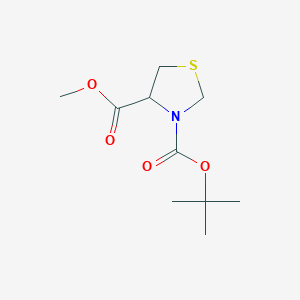
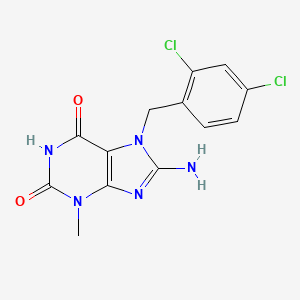
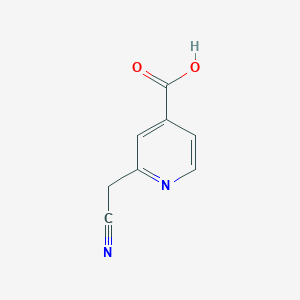

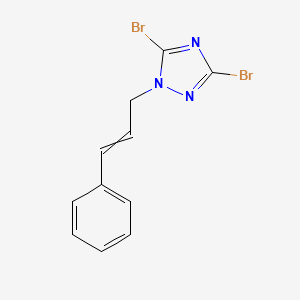
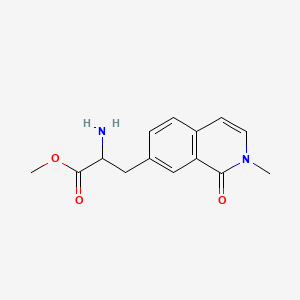
![(2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14775043.png)



